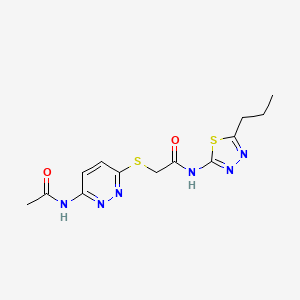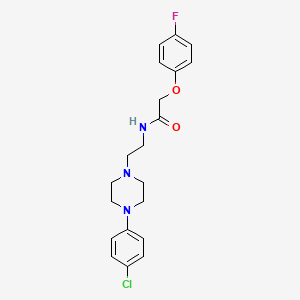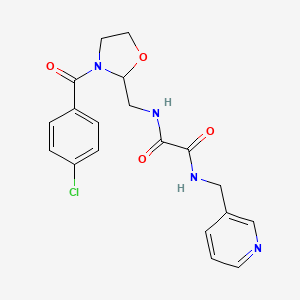
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide, commonly known as CB-1158, is a small molecule inhibitor that has gained attention in the field of oncology research. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential use in cancer treatment.
作用机制
CB-1158 works by binding to the active site of arginase and preventing it from converting arginine into ornithine and urea. This leads to an accumulation of arginine in the tumor microenvironment, which can then be used by immune cells to produce nitric oxide and other molecules that are toxic to cancer cells.
Biochemical and Physiological Effects:
CB-1158 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in the levels of arginine and nitric oxide in the tumor microenvironment, as well as an activation of immune cells such as T-cells and natural killer cells. The compound has also been shown to reduce the levels of certain immunosuppressive cells, such as myeloid-derived suppressor cells, in the tumor microenvironment.
实验室实验的优点和局限性
CB-1158 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various assays. Additionally, the compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment.
However, there are also some limitations to the use of CB-1158 in laboratory experiments. The compound is relatively new and its mechanism of action is not yet fully understood. Additionally, the effects of the compound may vary depending on the specific cancer type and stage, and further studies are needed to determine its optimal use in different contexts.
未来方向
There are several potential future directions for research on CB-1158. One area of interest is the development of combination therapies that involve CB-1158 and other immunomodulatory agents. Another potential direction is the investigation of CB-1158's effects on other diseases that involve immune dysfunction, such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of CB-1158 and its potential use in different cancer types and stages.
合成方法
CB-1158 can be synthesized using a multi-step process involving various chemical reactions. One of the key steps involves the coupling of two different molecules, namely 3-(4-chlorobenzoyl)oxazolidin-2-amine and pyridin-3-ylmethylamine, to form the desired compound.
科学研究应用
CB-1158 has been extensively studied for its potential use in cancer immunotherapy. The compound works by inhibiting the activity of an enzyme called arginase, which is known to play a role in suppressing the immune system's response to cancer cells. By blocking arginase, CB-1158 can help activate the immune system and enhance its ability to recognize and destroy cancer cells.
属性
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c20-15-5-3-14(4-6-15)19(27)24-8-9-28-16(24)12-23-18(26)17(25)22-11-13-2-1-7-21-10-13/h1-7,10,16H,8-9,11-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIIISJFMCRRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2901178.png)
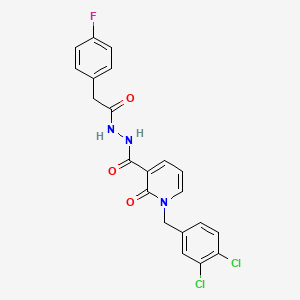
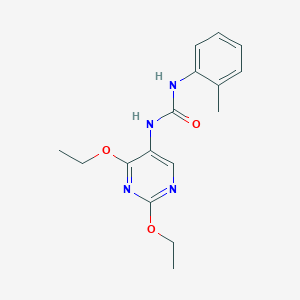

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2901186.png)
![2-Thia-8-azaspiro[4.5]decane hcl](/img/structure/B2901187.png)
![Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2901188.png)
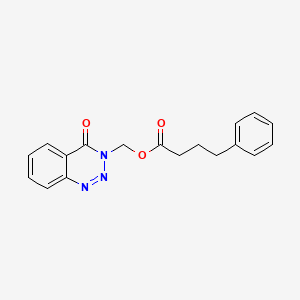
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2901191.png)
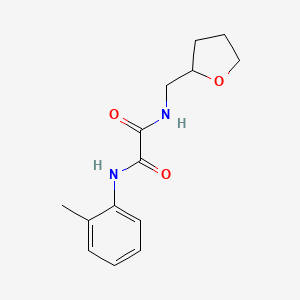
![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2901196.png)

